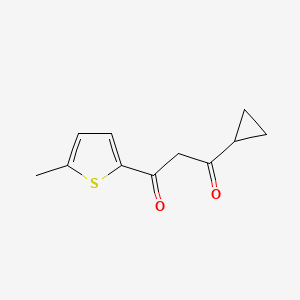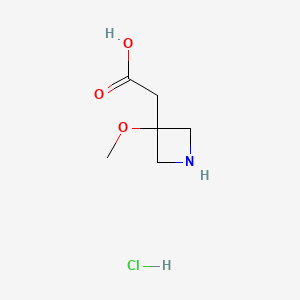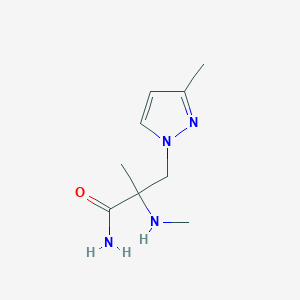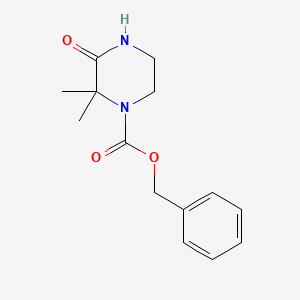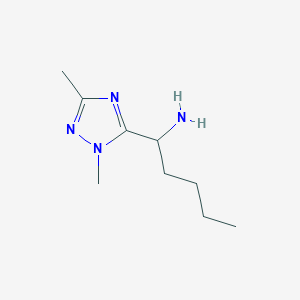
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is an organic compound with the molecular formula C8H7ClO2S It is characterized by the presence of a chloro-substituted phenol group, an ethene linkage, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide typically involves the reaction of 5-chloro-2-hydroxybenzene with ethene-1-sulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
化学反応の分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The presence of the chloro and sulfonamide groups enhances its binding affinity and specificity towards certain molecular targets.
類似化合物との比較
Similar Compounds
- N-(5-chloro-2-hydroxyphenyl)acetamide
- N-(5-chloro-2-hydroxyphenyl)benzamide
- N-(5-chloro-2-hydroxyphenyl)propionamide
Uniqueness
N-(5-chloro-2-hydroxyphenyl)ethene-1-sulfonamide is unique due to the presence of the ethene linkage and sulfonamide group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H8ClNO3S |
|---|---|
分子量 |
233.67 g/mol |
IUPAC名 |
N-(5-chloro-2-hydroxyphenyl)ethenesulfonamide |
InChI |
InChI=1S/C8H8ClNO3S/c1-2-14(12,13)10-7-5-6(9)3-4-8(7)11/h2-5,10-11H,1H2 |
InChIキー |
GREGJDCILZTMIJ-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)NC1=C(C=CC(=C1)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine hydrochloride](/img/structure/B13484840.png)
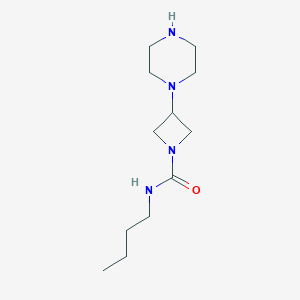
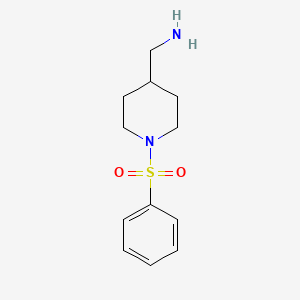
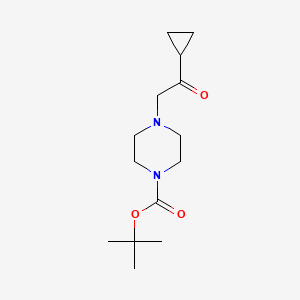

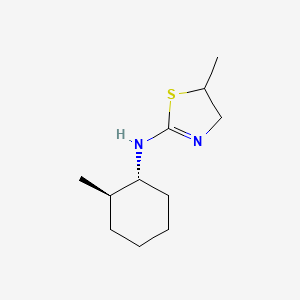
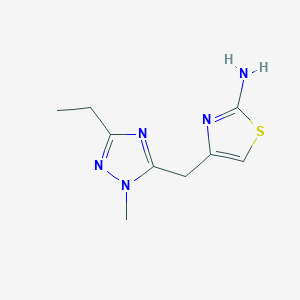
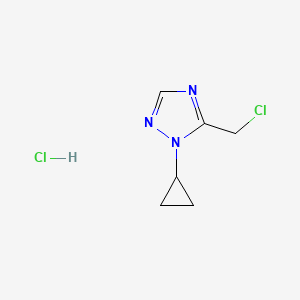
![1-[3-(2,2,2-Trifluoroethyl)phenyl]methanamine hydrochloride](/img/structure/B13484895.png)
